4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE
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Overview
Description
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound with the molecular formula C23H21F3N4O3 and a molecular weight of 458.441 g/mol
Preparation Methods
The synthesis of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the following steps:
Formation of the pyrazine ring: This step involves the reaction of appropriate starting materials to form the pyrazine ring, which is a key structural component of the compound.
Introduction of the morpholine group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with the pyrazine ring.
Attachment of the benzamide moiety: The benzamide moiety is attached to the pyrazine ring through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a suitable reaction, such as a nucleophilic substitution or addition reaction
Chemical Reactions Analysis
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to form corresponding hydrolysis products
Scientific Research Applications
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential pharmacological properties, including its ability to interact with specific molecular targets and pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the morpholine, pyrazine, and trifluoromethyl groups contributes to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE can be compared with other similar compounds, such as:
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide: This compound also has a similar structure but differs in the position of the trifluoromethyl group on the benzyl moiety
Properties
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3/c24-23(25,26)19-4-2-1-3-17(19)15-29-21(31)16-5-7-18(8-6-16)33-22-20(27-9-10-28-22)30-11-13-32-14-12-30/h1-10H,11-15H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZBAYFWPONMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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